molecular formula C11H15NO B13600904 2-(Piperidin-2-yl)phenol

2-(Piperidin-2-yl)phenol

Cat. No.: B13600904
M. Wt: 177.24 g/mol
InChI Key: ONKAJIAJCAUAQG-UHFFFAOYSA-N
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Description

Significance of Phenol (B47542) and Piperidine (B6355638) Moieties in Organic Chemistry

The phenol moiety, an aromatic ring bearing a hydroxyl group, is a fundamental structure in organic chemistry. chemsynthesis.com Its hydroxyl group can act as a hydrogen bond donor and a weak acid, while the aromatic ring can participate in various substitution reactions. Phenols are known for their antioxidant properties and are found in a vast array of natural products and synthetic compounds. ontosight.ai

The piperidine moiety is a six-membered heterocyclic amine that is a ubiquitous feature in many natural alkaloids and synthetic pharmaceuticals. wikipedia.orgmdpi.com Representing one of the most important building blocks for drug construction, the piperidine ring is valued for its conformational flexibility, basicity, and its ability to engage in specific interactions with biological targets. mdpi.comresearchgate.net Its presence can influence a molecule's lipophilicity and ability to cross biological membranes. The combination of these two moieties in a single molecule creates a bifunctional scaffold with a rich chemical character.

MoietyKey Structural FeaturesCommon Roles in Chemistry
Phenol Aromatic hydroxyl group (-OH) attached to a benzene (B151609) ring.Antioxidant, chemical intermediate, hydrogen bond donor, component of bioactive molecules. chemsynthesis.comontosight.ai
Piperidine Saturated six-membered heterocycle with one nitrogen atom.Pharmacophore, base catalyst, structural backbone in alkaloids and pharmaceuticals. wikipedia.orgmdpi.com

Historical Context of Related Alkylated Phenol and Piperidine Systems

The study of piperidine dates back to 1850 when it was first isolated from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org Industrially, it is now primarily synthesized through the hydrogenation of pyridine (B92270). wikipedia.org Throughout the 20th century, the piperidine scaffold became central to the development of numerous classes of drugs, particularly in the area of analgesics and antipsychotics. nih.govmdpi.com The development of fentanyl and its analogs, which feature a 4-anilidopiperidine core, highlights the profound impact of this heterocycle in medicinal chemistry. nih.gov

Similarly, phenols have a long history in chemical synthesis and industrial applications. The study of alkylated phenols, in particular, has been extensive, leading to the development of polymers, antioxidants, and other specialty chemicals. The combination of piperidine and phenol groups in various arrangements has been a fruitful area of research, leading to compounds with a wide range of biological activities. For instance, derivatives where the piperidine and phenol are separated by different linkers have been explored for anti-inflammatory and analgesic effects. smolecule.comresearchgate.net

Scope of Academic Inquiry for 2-(Piperidin-2-yl)phenol

Specific academic research focused exclusively on this compound is not extensively documented in publicly available literature. However, based on its structural components, its potential areas of investigation can be inferred. The presence of both a hydrogen-bond-donating phenol group and a basic piperidine nitrogen suggests that the compound could be explored for its ability to interact with enzymes or receptors.

The chiral center at the C2 position of the piperidine ring means the compound can exist as two distinct enantiomers, (R)-2-(Piperidin-2-yl)phenol and (S)-2-(Piperidin-2-yl)phenol. A crucial aspect of future research would be the stereoselective synthesis of these enantiomers and the evaluation of their individual properties, as stereochemistry often plays a critical role in biological activity. ontosight.ai Research on related chiral piperidines has demonstrated the importance of accessing enantiomerically pure forms for pharmaceutical applications. acs.org The academic inquiry could therefore focus on its synthesis, stereochemical resolution, and preliminary screening for biological activity in areas where related piperidinyl phenols have shown promise.

Compound ClassNotable ExamplesPrimary Area of Research Interest
Opioid Analgesics Fentanyl, SufentanilPotent µ-opioid receptor agonists for pain management. nih.gov
Antipsychotics Haloperidol, RisperidoneDopamine and/or serotonin (B10506) receptor antagonists for treating psychosis. mdpi.com
Alkaloids Coniine, LobelineNatural products with a wide range of toxicological and pharmacological effects. wikipedia.org
Catalysts PiperidineUsed as a base catalyst in organic reactions like the Knoevenagel condensation. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-piperidin-2-ylphenol

InChI

InChI=1S/C11H15NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-2,5,7,10,12-13H,3-4,6,8H2

InChI Key

ONKAJIAJCAUAQG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Piperidin 2 Yl Phenol and Its Core Skeleton

Direct Construction Approaches

Direct construction methods focus on forming the piperidine (B6355638) ring as a key step in the synthesis. These can be broadly categorized into intramolecular and intermolecular strategies.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for the synthesis of piperidine rings, often proceeding with high stereoselectivity. mdpi.com These reactions involve the formation of a carbon-nitrogen or carbon-carbon bond within a single molecule to close the ring.

One common approach involves the cyclization of linear amines that contain an electrophilic group. For instance, the intramolecular radical C-H amination/cyclization of linear amines can be achieved through methods like electrolysis or copper catalysis, leading to the formation of piperidines. mdpi.com Another strategy is the reductive hydroamination/cyclization of alkynes, which proceeds via an acid-mediated functionalization and subsequent reduction to form the piperidine ring. mdpi.com

A notable example is the one-pot cyclization/reduction cascade of halogenated amides. mdpi.com In this method, activation of the amide with an agent like trifluoromethanesulfonic anhydride (B1165640) is followed by reduction and intramolecular nucleophilic substitution to yield the piperidine ring. mdpi.com

The following table summarizes various intramolecular cyclization strategies for piperidine synthesis:

Cyclization StrategyKey FeaturesReference
Radical C-H Amination/CyclizationUtilizes electrolysis or copper catalysis on linear amines. mdpi.com
Reductive Hydroamination/CyclizationAcid-mediated cyclization of alkynes followed by reduction. mdpi.com
Halogenated Amide CyclizationOne-pot activation, reduction, and cyclization of halogenated amides. mdpi.com

Intermolecular Coupling Reactions

Intermolecular coupling reactions involve the joining of two or more separate molecules to construct the desired product. In the context of 2-(piperidin-2-yl)phenol synthesis, these reactions often involve the formation of the carbon-nitrogen bond between a phenol (B47542) derivative and a piperidine precursor.

A prominent example is the Buchwald-Hartwig coupling, a palladium-catalyzed reaction between an aryl halide (or triflate) and an amine. This method is highly efficient and tolerates a wide range of functional groups. For the synthesis of this compound, this would typically involve coupling a protected 2-halophenol with a suitable piperidine derivative.

Another intermolecular approach is nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, such as the nitrogen atom of piperidine. The synthesis of 2-(piperidin-1-yl)phenol (B1306596) has been demonstrated via the reaction of 2-chlorophenol (B165306) with piperidine in the presence of a base like potassium carbonate.

The table below outlines key intermolecular coupling reactions for the synthesis of the this compound core structure:

Functional Group Interconversions on Precursors

Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk In the synthesis of this compound, FGIs can be employed on precursor molecules to install the required phenol and piperidine functionalities. google.com

For example, a precursor molecule containing a protected hydroxyl group and a different nitrogen-containing heterocycle could be elaborated. The heterocycle could be converted to a piperidine ring through a series of reduction and/or ring-opening and closing reactions. vanderbilt.edu Subsequently, deprotection of the hydroxyl group would yield the final phenol.

Common FGIs relevant to this synthesis include:

Reduction of nitriles or azides to form primary amines, which can then be further elaborated into the piperidine ring. vanderbilt.edu

Oxidation of alcohols to aldehydes or ketones, which can participate in reactions to form the piperidine ring, such as reductive amination. solubilityofthings.com

Conversion of carboxylic acids or their derivatives (e.g., esters, amides) into other functional groups that can facilitate piperidine ring formation. solubilityofthings.comimperial.ac.uk

Asymmetric Synthetic Routes to Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance, particularly in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. nih.gov

Several strategies can be employed to synthesize chiral this compound derivatives. One approach is to use a chiral pool, starting from an enantiomerically pure starting material that already contains one or more of the desired stereocenters. nih.gov For instance, a synthesis could commence from a chiral amino acid or a naturally occurring piperidine alkaloid.

Alternatively, chiral auxiliaries can be used. A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction and is later removed. Asymmetric catalysis is another powerful tool, employing a chiral catalyst to favor the formation of one enantiomer over the other. rsc.org For example, rhodium-catalyzed asymmetric conjugate arylation has been used to access chiral phenols. rsc.org

A divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products has been achieved starting from a chiral aziridine. rsc.org This method involves a one-pot sequence of reactions including reduction, reductive ring-opening of the aziridine, and intramolecular reductive amination. rsc.org

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and often more environmentally friendly routes to chemical compounds by lowering the activation energy of a reaction. Both transition metal catalysis and organocatalysis play significant roles in the synthesis of the this compound scaffold.

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium, copper, and rhodium, are widely used in the synthesis of heterocyclic compounds. mdpi.comnih.gov

Palladium Catalysis: As mentioned earlier, the Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming the C-N bond in this compound derivatives. Palladium catalysts are also used in C-H activation/hydroxylation reactions to introduce the phenol group onto an existing aryl-piperidine scaffold. researchgate.netbeilstein-journals.org For instance, a Pd-catalyzed direct C-H hydroxylation of 2-arylpyridines using molecular oxygen as the oxidant has been reported. researchgate.netbeilstein-journals.org

Copper Catalysis: Copper-catalyzed reactions are also valuable for C-N bond formation. For example, copper-catalyzed hydroxylation of aryl halides provides a route to phenols. beilstein-journals.org

The following table details some transition metal-catalyzed processes relevant to the synthesis:

Metal CatalystReaction TypeApplicationReference
PalladiumBuchwald-Hartwig AminationC-N bond formation
PalladiumC-H HydroxylationIntroduction of the phenol group researchgate.netbeilstein-journals.org
CopperHydroxylation of Aryl HalidesFormation of the phenol group beilstein-journals.org

Organocatalytic Systems

The asymmetric synthesis of the 2-substituted piperidine core, a key structural feature of this compound, has been effectively achieved using organocatalytic systems. These methods offer a metal-free alternative, often proceeding under mild conditions with high enantioselectivity. A notable biomimetic approach utilizes amino acids, such as proline, to catalyze the formation of the piperidine ring. nih.gov

This strategy mimics natural biosynthetic pathways and avoids the need for protecting groups, which simplifies the synthetic sequence. The reaction typically involves a Mannich-type cyclization of an amino ketone. For instance, the synthesis of pelletierine (B1199966) and its analogs, which are 2-substituted piperidines, has been accomplished with enantiomeric excesses (ee) of up to 97%. nih.gov The choice of solvent is critical in these reactions; using benzonitrile (B105546) or acetonitrile (B52724) has been shown to effectively prevent the racemization of the final product. nih.gov

The mechanism of this organocatalytic transformation often involves the formation of an enamine from the ketone substrate and the proline catalyst. This is followed by an intramolecular cyclization that establishes the piperidine ring and the stereocenter at the C2 position. The combination of a quinoline-based organocatalyst with trifluoroacetic acid as a co-catalyst has also been reported for the enantioselective synthesis of 2,5- and 2,6-substituted piperidines through intramolecular aza-Michael reactions. mdpi.com

The effectiveness of these organocatalytic systems is highlighted by their ability to generate complex, chiral piperidine scaffolds from relatively simple, achiral precursors. unibo.it Proline and its derivatives are particularly favored due to their ready availability, low toxicity, and stability. unibo.itscispace.com

Table 1: Organocatalytic Synthesis of 2-Substituted Piperidine Analogs

CatalystSubstrate TypeKey Reaction TypeEnantiomeric Excess (ee)Reference
ProlineAmino ketonesBiomimetic Mannich cyclizationUp to 97% nih.gov
Quinoline Organocatalyst / TFAN-tethered alkenesIntramolecular aza-Michael reactionNot specified mdpi.com

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of piperidine derivatives, including the core structure of this compound, aims to create more environmentally benign and efficient chemical processes. nih.gov These strategies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A key aspect of green synthesis is the use of eco-friendly and reusable catalysts. Heterogeneous catalysts, such as nano γ-alumina supported Sb(V), are advantageous as they can be easily separated from the reaction mixture and reused for multiple cycles, minimizing catalyst waste. rsc.orgscispace.com This approach offers a more environmentally friendly alternative to traditional homogeneous catalysts. rsc.org

Solvent choice is another critical factor. Research has explored solvent-free reaction conditions, which completely eliminate the environmental impact and cost associated with solvent use, purification, and disposal. acgpubs.org When solvents are necessary, the use of water or other environmentally benign options is preferred. For instance, the hydrogenation of pyridine (B92270) derivatives to piperidines has been successfully carried out in water. mdpi.com

Table 2: Application of Green Chemistry Principles in Piperidine Synthesis

Green Chemistry PrincipleMethodology / TechniqueAdvantagesReference(s)
Use of Reusable CatalystsHeterogeneous nano-catalysts (e.g., nano-γ-Al2O3/Sb(V))Easy separation, recyclability, reduced waste. rsc.org, scispace.com
Waste MinimizationSolvent-free synthesisEliminates solvent waste, reduces cost and environmental impact. acgpubs.org
Energy EfficiencyUltrasonic (US) irradiationFaster reactions, milder conditions, reduced energy consumption. rsc.org, scispace.com, rsc.org
Process IntensificationOne-pot multi-component reactionsFewer steps, less waste, improved atom economy and yield. mdpi.com, researchgate.net
Use of Benign SolventsReactions in waterReduces use of volatile organic compounds (VOCs). mdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 Piperidin 2 Yl Phenol and Its Analogs

Vibrational Spectroscopies (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a primary tool for identifying the functional groups present in a molecule. mdpi.comksu.edu.sa These methods probe the vibrational modes of molecular bonds, which are unique to specific functional groups and sensitive to the local chemical environment. ksu.edu.sarenishaw.com

FT-IR Spectroscopy operates on the principle of absorption of infrared radiation, which excites molecular vibrations. For a vibration to be IR active, it must induce a change in the molecule's dipole moment. ksu.edu.sa In the context of 2-(Piperidin-2-yl)phenol, FT-IR is particularly effective for identifying the polar bonds associated with the hydroxyl and amine groups. For instance, the O-H stretching vibration of the phenolic group is typically observed as a broad band in the region of 3200–3400 cm⁻¹. The N-H stretch of the secondary amine in the piperidine (B6355638) ring is expected in a similar region, often around 3150-3480 cm⁻¹. pace.edu The C-N stretching vibration of the piperidine ring can be identified at approximately 1250 cm⁻¹.

Raman Spectroscopy is a complementary technique based on the inelastic scattering of monochromatic light, usually from a laser. ksu.edu.sa A molecular vibration is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sa This technique is highly sensitive to non-polar, homo-nuclear bonds, which may be weak or silent in the IR spectrum. ksu.edu.sa For this compound, Raman spectroscopy is adept at characterizing the vibrations of the aromatic ring and the C-C bonds of the piperidine skeleton. renishaw.com Symmetrical stretching of the aromatic ring typically produces strong Raman bands.

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, enabling the unambiguous identification of its key functional groups.

Functional GroupVibrational ModeTypical FT-IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
Phenolic O-HStretching3200–3400 (broad)Weak
Piperidine N-HStretching3150-3480Moderate
Aromatic C-HStretching3000–3100Strong
Aliphatic C-HStretching2850–2960Strong
Aromatic C=CStretching1450–1600Strong
Piperidine C-NStretching~1250Moderate

Note: The exact positions of the peaks can vary depending on the specific molecular structure and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the connectivity and chemical environment of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum can be divided into distinct regions.

Aromatic Region: The protons on the phenol (B47542) ring typically resonate in the downfield region, generally between δ 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the ring will dictate the multiplicity (e.g., doublet, triplet) and coupling constants of these signals.

Piperidine Ring Protons: The protons on the piperidine ring appear in the more upfield region. The proton on the carbon bearing the phenol group (C2) is a methine proton and would be expected at a distinct chemical shift. The other methylene (B1212753) (CH₂) protons of the piperidine ring would produce complex, overlapping multiplets, typically between δ 1.4 and 3.0 ppm. rsc.orgrsc.org

Labile Protons: The phenolic hydroxyl (O-H) and amine (N-H) protons are labile, meaning they can exchange with the solvent. Their chemical shifts are variable and depend on factors like solvent, concentration, and temperature. They often appear as broad singlets.

The following table provides representative ¹H NMR data for an analog, 3-(Piperidin-2-yl)phenol hydrochloride, which illustrates the expected chemical shift regions.

Proton EnvironmentRepresentative Chemical Shift (δ ppm)Multiplicity
Aromatic Protons7.25m
Piperidine Ring Protons1.5 - 3.5m

(Data based on 3-(Piperidin-2-yl)phenol hydrochloride in D₂O)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Aromatic Carbons: The carbons of the phenol ring typically appear between δ 110 and 160 ppm. The carbon atom attached to the hydroxyl group (C-OH) is the most deshielded and appears furthest downfield.

Piperidine Carbons: The carbon atoms of the piperidine ring resonate in the upfield region, typically between δ 20 and 65 ppm. rsc.orgrsc.org The carbon atom attached to the phenyl group (C2) would be expected to be the most downfield of the piperidine carbons due to the influence of the aromatic ring. For example, in related piperidine-containing compounds, the carbon of a piperidine-methyl linkage appears around δ 50–60 ppm.

The table below shows representative ¹³C NMR data for an analog, illustrating the chemical shift ranges.

Carbon EnvironmentRepresentative Chemical Shift (δ ppm)
Aromatic C-O159.4
Aromatic C-H / C-C113.9 - 138.8
Piperidine C2 (C-N-Ar)62.4
Piperidine C (other)24.5 - 50.7

(Data based on an analog containing a piperidine and a substituted phenol moiety) rsc.org

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques for complete and unambiguous signal assignment. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the proton connectivity within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. hmdb.ca It allows for the definitive assignment of a proton signal to its corresponding carbon atom, which is crucial for distinguishing between the various CH and CH₂ groups in the piperidine ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. researchgate.net It is particularly powerful for establishing the connectivity between different parts of the molecule, for instance, confirming the connection between the C2 of the piperidine ring and the C1 of the phenol ring.

Together, these 2D NMR methods provide a detailed and verified map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. researchgate.net The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

In this compound, the phenol ring is the primary chromophore. The absorption bands observed in the UV-Vis spectrum are typically due to π→π* transitions within the aromatic system. jcsp.org.pk The presence of the hydroxyl group (an auxochrome) on the benzene (B151609) ring influences the position and intensity of these absorption bands. Theoretical studies on similar alkylaminophenol compounds, supported by experimental data, indicate that the maximum absorption wavelength (λ_max) often occurs around 280 nm. jcsp.org.pk The exact λ_max and molar absorptivity (ε) are sensitive to the solvent and the substitution pattern on the aromatic ring.

Compound TypeElectronic TransitionTypical λ_max (nm)
Phenolic Compoundsπ→π~270 - 285
Substituted Benzeneπ→π~250 - 290

Note: Values are approximate and can be influenced by substitution and solvent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. savemyexams.com

For this compound, electron impact (EI) ionization would produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. Aromatic alcohols, such as phenols, generally exhibit a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely include:

Cleavage of the Piperidine Ring: The piperidine ring can undergo characteristic fragmentation, such as the loss of an ethyl radical or other small alkyl fragments. aip.org The nitrogen atom plays a key role in directing these fragmentation pathways. aip.org

Alpha-Cleavage: The bond between the phenyl ring and the piperidine ring (C-C bond alpha to the nitrogen) can cleave.

Phenolic Fragmentation: Phenols can undergo characteristic losses, such as the loss of a hydrogen radical (M-1), water (M-18), or a carbon monoxide molecule (M-28). whitman.edu

The analysis of these fragment ions allows for the reconstruction of the molecular structure, complementing the data obtained from NMR and vibrational spectroscopy. libretexts.org

IonDescriptionPotential m/z (for C₁₁H₁₅NO)
[M]⁺•Molecular Ion177
[M-H]⁺Loss of a hydrogen radical176
[M-CO]⁺•Loss of neutral carbon monoxide149
[C₆H₅OH]⁺•Phenol fragment94
[C₅H₁₀N]⁺Piperidine ring fragment84

Note: This table presents plausible fragments. The actual mass spectrum would show a complex pattern of these and other ions.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule is a critical aspect of its structural elucidation, with significant implications in fields such as medicinal chemistry and materials science. This compound possesses a stereocenter at the C2 position of the piperidine ring, making it a chiral compound that can exist as two enantiomers, (R)-2-(piperidin-2-yl)phenol and (S)-2-(piperidin-2-yl)phenol. X-ray crystallography is a primary and highly reliable method for determining the absolute configuration of chiral compounds. nih.govresearchgate.net

The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the wavelength of the X-rays used is near the absorption edge of an atom in the crystal. nih.govchem-soc.si This effect leads to a breakdown of Friedel's law, which states that the intensities of the diffraction spots (hkl) and (-h-k-l) are equal. ed.ac.uk The differences in these intensities, known as Bijvoet differences, are used to determine the absolute structure of the crystal.

A key parameter in this determination is the Flack parameter, which is refined during the crystallographic analysis. nih.govresearchgate.net A value of the Flack parameter close to zero for a known enantiomerically pure compound indicates that the correct absolute configuration has been determined. researchgate.net Conversely, a value near one suggests that the inverted structure is the correct one. For light-atom structures, such as this compound, which lacks heavy atoms, the anomalous scattering effects are weak, making the determination of the absolute configuration more challenging but still feasible with high-quality data and careful refinement. chem-soc.sied.ac.uk

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of this compound and its analogs is significantly influenced by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-π stacking, play a crucial role in the stability and arrangement of molecules within the crystal lattice.

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group on the phenol ring and a secondary amine (-NH) group in the piperidine ring makes this compound capable of acting as both a hydrogen bond donor and acceptor. A prominent feature observed in related structures is the formation of an intramolecular O—H···N hydrogen bond. This interaction between the phenolic hydroxyl group and the piperidine nitrogen atom creates a stable six-membered ring, which significantly influences the molecular conformation.

In addition to intramolecular hydrogen bonds, intermolecular hydrogen bonds are also crucial for stabilizing the crystal packing. For example, in the zwitterionic form of a related Schiff base, 4-nitro-2-{(E)-[2-(piperidin-1-yl)ethyl]iminomethyl}phenol, strong intramolecular N⁺—H···O hydrogen bonds are observed, alongside intermolecular C—H···O interactions that lead to the formation of hydrogen-bonded tapes. researchgate.net

Interaction Type Donor Acceptor Typical Distance (Å) Significance
Intramolecular Hydrogen BondO-H (Phenol)N (Piperidine)~2.7Stabilizes molecular conformation
Intermolecular Hydrogen BondN-H (Piperidine)O (Phenol of adjacent molecule)~2.8 - 3.2Forms chains or sheets in the crystal lattice
C-H···π InteractionC-H (Piperidine/Phenol)π-system (Phenol)~3.5 - 3.8Stabilizes crystal packing

Reactivity and Mechanistic Investigations of 2 Piperidin 2 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring in 2-(Piperidin-2-yl)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This hydroxyl group directs incoming electrophiles primarily to the ortho and para positions, enhancing the electron density of the aromatic ring through resonance. byjus.comtestbook.com The presence of the piperidine (B6355638) substituent, particularly at the ortho position, introduces steric considerations that can influence the regioselectivity of these reactions.

Nitration: The introduction of a nitro group onto the aromatic ring is a typical electrophilic substitution reaction. For phenolic compounds, nitration can be achieved using nitric acid. The conditions can be modulated to control the degree of nitration. For instance, treatment with dilute nitric acid generally yields a mixture of ortho- and para-nitrophenols, whereas concentrated nitric acid can lead to polysubstituted products like 2,4,6-trinitrophenol (picric acid). byjus.comtestbook.com For this compound, the directing effects of both the hydroxyl and piperidinyl groups would need to be considered to predict the exact substitution pattern.

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.comtestbook.com Reaction with bromine in a solvent of low polarity can result in monobromination, while using bromine water typically leads to the formation of a polybrominated precipitate, such as 2,4,6-tribromophenol. byjus.comtestbook.com

Sulfonation and Other Substitutions: The hydroxyphenyl group is generally susceptible to sulfonation. Furthermore, a derivative, 4-Methoxy-2-(piperidin-2-yl)phenol, is noted to have enhanced reactivity toward electrophilic substitution due to the electron-donating methoxy (B1213986) group, suggesting the parent compound is also reactive. vulcanchem.com Reactions like the Kolbe-Schmidt reaction, where a phenoxide reacts with the weak electrophile carbon dioxide, are also characteristic of phenols and could potentially be applied. testbook.comlibretexts.org

Transformations of the Piperidine Heterocycle

The piperidine ring offers a site for various chemical transformations, distinct from the aromatic phenol ring. These reactions primarily center on the secondary amine nitrogen and the integrity of the heterocyclic ring itself.

Nitrogen-Centered Reactivity

The secondary amine within the piperidine ring of this compound is a key site of reactivity. This nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.

N-Alkylation and N-Acylation: The nitrogen can readily participate in nucleophilic substitution reactions. For instance, N-acylation can be achieved by reacting with acylating agents. researchgate.net Reductive amination is another key transformation, where the piperidine nitrogen can be involved in the formation of new carbon-nitrogen bonds. mdpi.com These reactions are fundamental in modifying the structure of piperidine-containing compounds to alter their chemical and biological properties.

The following table summarizes typical nitrogen-centered reactions applicable to piperidine moieties.

Reaction TypeReagents & ConditionsProduct Type
N-AcylationAcyl chloride, BaseN-Acylpiperidine
N-AlkylationAlkyl halide, BaseN-Alkylpiperidine
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)N-Substituted Piperidine

Ring Opening and Rearrangement Processes

While the piperidine ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions, often as part of a broader synthetic sequence.

Ring Opening: In the context of metabolic pathways for some complex piperidine-containing molecules like fentanyl, oxidation at the 2-position of the piperidine ring can generate a carbinolamine, which may subsequently lead to ring cleavage. frontiersin.org For certain substituted pyridines, reduction processes can sometimes lead to ring-opening of substituents like furyl or thienyl groups, though this does not directly involve the piperidine ring itself. mdpi.com

Rearrangement Reactions: Rearrangement reactions involving piperidine derivatives are often key steps in complex syntheses. The Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been observed in 2-substituted pyridine (B92270) substrates, which are precursors to piperidines. cdnsciencepub.com Additionally, enantioselective O-to-C rearrangements have been catalyzed by Fe(II) complexes in related phenolic systems to synthesize chromanols, which can then be transformed into piperidine-containing structures through subsequent reactions like reductive amination. rsc.org

Oxidative and Reductive Transformations

Both the phenol and piperidine moieties of this compound can participate in redox reactions.

Oxidative Transformations: The phenol group is readily oxidized to form quinones. libretexts.org Oxidizing agents such as chromic acid, sodium dichromate, or potassium permanganate (B83412) are commonly used for this transformation. libretexts.org Furthermore, iron(III) chloride (FeCl₃) has been employed as a catalyst for the oxidative cross-coupling of phenols with other molecules, such as 2-aminonaphthalenes. nih.govresearchgate.net This reaction proceeds through the generation of a phenoxyl radical intermediate. nih.gov

Reductive Transformations: The aromatic phenol ring can be reduced to the corresponding cyclohexanol (B46403) derivative through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst. This process typically requires forcing conditions to overcome the stability of the aromatic system. Reductive amination processes are also crucial in the synthesis and transformation of piperidine derivatives, often using reducing agents like sodium borohydride (B1222165) to reduce intermediate imines. mdpi.com

The table below outlines common oxidative and reductive reactions.

MoietyTransformationReagents & ConditionsProduct
PhenolOxidationNa₂Cr₂O₇, AcidQuinone
PhenolOxidative CouplingFeCl₃, t-BuOOt-BuBiaryl Compound
PhenolReductionH₂, Pd/CCyclohexanol derivative
Imine PrecursorReductive AminationNaBH₄, MethanolPiperidine

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these reactions is crucial for controlling product outcomes and designing new synthetic strategies.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the phenol ring involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The hydroxyl group's lone pairs effectively stabilize this intermediate, particularly when the attack is at the ortho or para position. byjus.comtestbook.com Subsequent deprotonation restores the aromaticity of the ring.

Nitrogen-Centered Radical Reactions: The reactivity of the piperidine nitrogen can also be understood through radical mechanisms. Nitrogen-centered radicals can be generated through various methods, including homolytic cleavage of N-X bonds or single-electron transfer (SET) processes under reductive conditions. acs.org These highly reactive intermediates can then participate in reactions like intermolecular addition to π-systems. acs.org The nitrogen-centered DNA radical, 2′-deoxycytidin-N4-yl radical, for example, has been shown to undergo addition to C5-C6 double bonds. nih.gov

Oxidative Coupling: Mechanistic studies on the FeCl₃-catalyzed oxidative coupling of phenols have provided detailed insights. nih.govresearchgate.netacs.org Kinetic experiments support a catalytic cycle that involves the formation of a ternary iron complex that binds both the phenol and the coupling partner, as well as an oxidant. nih.govresearchgate.net The rate-determining step is proposed to be an irreversible oxidative coupling involving a reaction between an iron-bound phenoxyl radical and the neighboring ligand. nih.govacs.org

Derivatization Strategies and Analogue Design Based on the 2 Piperidin 2 Yl Phenol Scaffold

Selective Functionalization of Phenolic Hydroxyl Group

The phenolic hydroxyl group in the 2-(piperidin-2-yl)phenol scaffold is a prime site for modification due to its nucleophilicity. Selective functionalization at this position, while preserving the integrity of the piperidine (B6355638) amine, is crucial for developing diverse analogues. Common derivatization reactions include O-alkylation and O-esterification.

O-alkylation, such as in the Williamson ether synthesis, can be employed to introduce a variety of alkyl or aryl substituents. mdpi.com This reaction typically involves deprotonation of the phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. The choice of base and reaction conditions is critical to favor O-alkylation over competing N-alkylation of the piperidine nitrogen.

O-esterification is another widely used strategy. Reagents such as carboxylic acids, activated by coupling agents like carbodiimides (e.g., EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can efficiently form ester linkages. researchgate.net This approach allows for the introduction of a wide array of acyl groups, thereby modifying the steric and electronic properties of the molecule.

Table 1: Reagents for Selective Functionalization of the Phenolic Hydroxyl Group

Reaction Type Reagent Class Specific Example(s)
O-Alkylation Alkyl Halides Methyl iodide, Benzyl bromide
O-Esterification Carboxylic Acids Acetic acid, Benzoic acid
Coupling Agents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Catalysts DMAP (4-Dimethylaminopyridine)

Modifications on the Piperidine Ring System

The secondary amine of the piperidine ring is a key site for introducing structural diversity. N-alkylation and N-acylation are fundamental transformations for modifying the scaffold's properties.

N-Alkylation can be achieved by reacting the piperidine with alkyl halides. To ensure mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the reaction is often carried out using a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). researchgate.net Another technique involves the slow addition of the alkylating agent to a solution where the piperidine is in excess. researchgate.netresearchgate.net

N-Acylation involves the reaction of the piperidine amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. nih.gov This transformation is generally high-yielding and can be used to introduce a wide range of functional groups. For instance, N-acetylation can be performed using reagents like acetyl chloride or acetic anhydride. nih.gov

Table 2: Common Reagents for Piperidine Nitrogen Modification

Reaction Type Reagent Class Specific Example(s)
N-Alkylation Alkyl Halides Ethyl bromide, Methyl iodide
Base K2CO3, NaH
N-Acylation Acyl Halides Acetyl chloride
Acid Anhydrides Acetic anhydride

Introducing substituents directly onto the carbon atoms of the piperidine ring offers a powerful method for creating structurally complex analogues. Modern synthetic methods, particularly catalyst-controlled C-H functionalization, have enabled site-selective modifications that were previously challenging.

Rhodium-catalyzed C-H insertion reactions have emerged as a key strategy for the functionalization of the piperidine ring, especially at the C2 position, which is electronically activated by the adjacent nitrogen atom. nih.govnih.gov The selectivity of these reactions can be controlled by the choice of both the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.govresearchgate.net For example, the use of a tert-butyloxycarbonyl (N-Boc) protecting group with a catalyst like Rh2(R-TCPTAD)4 can direct the insertion of donor/acceptor carbenes to the C2 position. nih.govd-nb.info Similarly, an N-brosyl (N-Bs) protecting group in combination with the Rh2(R-TPPTTL)4 catalyst also facilitates C2-substitution. nih.govnih.gov These reactions provide a direct route to 2-substituted piperidine derivatives from simple precursors.

Core Structure Elaboration through Coupling Reactions

Elaborating the core this compound structure through the formation of new carbon-carbon or carbon-oxygen bonds is a key strategy for generating novel and more complex molecular architectures. This can be achieved through various coupling reactions targeting the phenolic ring.

One powerful approach is the direct C-H functionalization of the phenol ring. Palladium-catalyzed reactions, for example, can achieve regioselective C-H bond allylic alkylation. researchgate.netacs.org This allows for the introduction of allyl groups at specific positions on the aromatic ring, expanding the core structure. acs.org

Another important class of reactions is the oxidative coupling of phenols, which can form either C-C or C-O bonds between two phenolic units or between a phenol and another aromatic partner. nih.govwikipedia.org These reactions, often mediated by transition metal catalysts or enzymatic systems, mimic biosynthetic pathways and can generate dimeric structures. acs.orgresearchgate.net For instance, a metal-free oxidative cross-coupling of phenols with other arenes can be mediated by a sulfoxide (B87167) activated with trifluoroacetic anhydride, providing a route to biaryl compounds. researchgate.net

Stereoselective Approaches to Novel this compound Analogues

The C2 carbon of the piperidine ring in this compound is a stereocenter, making the stereoselective synthesis of analogues a critical aspect of drug design and catalyst development.

The rhodium-catalyzed C-H functionalization reactions mentioned previously can be performed with high diastereoselectivity and enantioselectivity. nih.gov The choice of a chiral catalyst is paramount in controlling the stereochemical outcome. For instance, reactions catalyzed by Rh2(R-TPPTTL)4 have been shown to be highly diastereoselective, producing specific isomers in high ratios (e.g., >30:1 d.r.). nih.govd-nb.info This allows for the precise synthesis of analogues with defined stereochemistry at the C2 position.

Other stereoselective strategies involve building the chiral piperidine ring from acyclic precursors. A double reductive amination cascade using an η4-dienetricarbonyliron complex as a chiral auxiliary can produce 2-substituted piperidines with complete control over stereoselectivity. rsc.orgrsc.org Similarly, domino reactions, such as the Mannich–Michael reaction of Danishefsky's diene with chiral aldimines, can furnish substituted piperidinones with high diastereoselectivity, which can then be converted to the desired piperidine analogues. cdnsciencepub.com Photoredox-catalyzed methods have also been developed for the highly diastereoselective C–H arylation of substituted piperidines, often proceeding through an epimerization process that enriches the thermodynamically most stable stereoisomer. nih.govchemrxiv.orgescholarship.org

Coordination Chemistry of 2 Piperidin 2 Yl Phenol As a Ligand

Ligand Design Principles and Coordination Modes (N, O donor sites)

The 2-(Piperidin-2-yl)phenol molecule is designed to act as a robust chelating agent. Its structure incorporates a hard oxygen donor from the phenolic hydroxyl group and a borderline nitrogen donor from the secondary amine of the piperidine (B6355638) ring. This combination of donor atoms allows for the formation of stable five-membered chelate rings with a variety of metal centers.

The deprotonation of the phenolic hydroxyl group creates a phenolate (B1203915) anion, which is a strong σ-donor and can also participate in π-donation. The nitrogen atom of the piperidine ring acts as a Lewis base, donating its lone pair of electrons to the metal ion. The stereochemistry of the piperidine ring, which can exist in different conformations, can also influence the geometry of the resulting metal complex. This N,O-donor set makes this compound a versatile ligand for stabilizing metal ions in various oxidation states and coordination geometries.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, can be adjusted to favor the formation of the desired complex. Characterization of the resulting complexes is carried out using a range of spectroscopic and analytical techniques to determine their composition, structure, and properties.

While the coordination chemistry of ligands bearing N,O-donor sets with transition metals like copper(II) and zinc(II) is a broad and well-studied area, specific research detailing the synthesis and characterization of complexes with this compound is not extensively available in the public domain. However, based on the principles of coordination chemistry, it is anticipated that this compound would form stable complexes with these metal ions.

For a hypothetical Cu(II) complex, one would expect the formation of a square planar or distorted octahedral geometry, which is common for Cu(II) ions. Spectroscopic techniques such as UV-Vis and EPR would be instrumental in characterizing the electronic structure and coordination environment of the copper center.

Similarly, with Zn(II), which is a d10 ion and thus diamagnetic and colorless, tetrahedral or octahedral geometries are expected. NMR spectroscopy would be a key tool for characterizing the structure of such a complex in solution.

It is important to note that the majority of the available literature focuses on Schiff base derivatives of piperidine-containing phenols rather than the simple this compound ligand itself.

In contrast to the transition metal complexes, the coordination chemistry of this compound with main group metals, specifically aluminum, has been investigated. Dinuclear aluminum methyl complexes stabilized by piperidyl-phenolato ligands have been synthesized and characterized. These complexes have shown enhanced activity in the ring-opening polymerization of epoxides, highlighting the potential of these systems in catalysis. The synthesis of these aluminum complexes typically involves the reaction of the piperidyl-phenolato ligand with an aluminum alkyl precursor.

Structural Analysis of Coordination Compounds

The structural elucidation of coordination compounds is essential for understanding their chemical reactivity and physical properties. This is achieved through a combination of solid-state and solution-state characterization techniques.

While crystal structures provide a static picture of a molecule, it is also crucial to understand its structure and behavior in solution, where many chemical reactions occur. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For diamagnetic complexes, such as those of Zn(II) and Al(III), detailed structural information can be obtained from 1H and 13C NMR spectra. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the through-space proximity of different parts of the molecule, helping to determine the solution-state conformation. For paramagnetic complexes like those of Cu(II), NMR spectra are often broad and more challenging to interpret, but can still provide valuable information about the electronic structure.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of transition metal complexes are fundamentally dictated by the geometry of the complex, the nature of the metal ion, and the ligand field. unacademy.com For complexes of this compound, an aminophenol-based ligand, the electronic structure is influenced by the interplay between the metal's d-orbitals and the ligand's donor atoms.

o-Aminophenol-based ligands are known to be "non-innocent," meaning they can exist in various redox states, from the dianionic o-amidophenolate to a monoanionic π-radical or a neutral form. This characteristic significantly impacts the electronic and magnetic behavior of the resulting metal complexes. The magnetic properties of such complexes are often studied using techniques like SQUID magnetometry and the Evans method to determine the magnetic moment, which provides insight into the number of unpaired electrons and the spin state of the metal center.

For instance, in a related system, an iron(III) complex with an aminophenolate NNO ligand was found to have a magnetic moment of 4.86 μB, indicating a high-spin Fe(III) center strongly antiferromagnetically coupled to a ligand-centered radical. This highlights the potential for complex magnetic interactions in such systems. The geometry of the complex plays a crucial role; for example, a distorted geometry around a Copper(II) center can lead to antiferromagnetic coupling between the metal and a ligand radical, resulting in a diamagnetic species.

The electronic spectra of these complexes provide valuable information about their structure and bonding. uomustansiriyah.edu.iq Absorptions in the UV-visible region typically arise from d-d transitions within the metal center and charge transfer transitions between the metal and the ligand. The energies of these transitions are sensitive to the ligand field strength and the coordination geometry.

Interactive Data Table: General Magnetic Properties of Transition Metal Complexes.

PropertyDescription
Paramagnetism Attraction to a magnetic field due to the presence of unpaired electrons. The strength of this attraction is related to the magnetic moment. unacademy.com
Diamagnetism Repulsion from a magnetic field due to the absence of unpaired electrons. gcnayanangal.com
Ferromagnetism Strong attraction to a magnetic field with the ability to retain magnetic properties after the field is removed. unacademy.com
Antiferromagnetism A state where adjacent ions are aligned in opposite directions, leading to a weak magnetic behavior below the Néel point.
Magnetic Moment (μ) A measure of the strength and direction of a magnetic source. For transition metal complexes, it is often calculated from the magnetic susceptibility.
Spin-Only Magnetic Moment (μ_so) The magnetic moment arising solely from the spin of the unpaired electrons.
Orbital Contribution The contribution of the orbital angular momentum of the electrons to the total magnetic moment. du.edu.eg

Computational and Theoretical Studies on 2 Piperidin 2 Yl Phenol

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.

For derivatives and analogous structures of 2-(Piperidin-2-yl)phenol, DFT calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govresearchgate.netopenaccesspub.org These methods allow for the optimization of the molecular geometry in the gas phase, which can then be compared with experimental data from techniques like X-ray crystallography. nih.gov

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. ekb.eg

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. ekb.egnih.gov A small energy gap suggests that the molecule is more reactive and polarizable, indicating that charge transfer can easily occur within the molecule. nih.gov In a study on a similar compound, 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, the HOMO was found to be localized over the entire molecule, with a calculated energy gap of 1.4933 eV, suggesting significant potential for intramolecular charge transfer. nih.gov

Table 1: Global Reactivity Descriptors from Frontier Orbital Energies

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Softness (σ) 1 / η The reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons.
Chemical Potential (μ) -(I + A) / 2 The escaping tendency of electrons from an equilibrium system.

This table is based on general principles of DFT analysis as described in cited sources. nih.govnih.gov

Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov For this compound, the phenolic oxygen and the piperidine (B6355638) nitrogen would be expected to be electron-rich sites, while the hydroxyl proton and N-H proton would be electron-poor.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data (FT-IR, FT-Raman, NMR) to confirm the molecular structure. researchgate.netopenaccesspub.org Theoretical vibrational frequencies are often calculated at the B3LYP level of theory and may be scaled by a factor (e.g., 0.96) to correct for anharmonicity and limitations of the basis set. semanticscholar.org The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. openaccesspub.org

Similarly, Gauge-Including Atomic Orbital (GIAO) methods are employed to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net The theoretical chemical shifts provide valuable support for the interpretation of experimental NMR spectra.

The flexibility of the piperidine ring and the rotation around the bond connecting it to the phenol (B47542) ring mean that this compound can exist in multiple conformations. Computational analysis helps to identify the lowest-energy (most stable) conformers and the energy barriers between them. researchgate.net

For piperidine derivatives, DFT calculations can reveal different ring pucker conformations (e.g., chair, boat). Studies on related molecules have shown that different puckers of the piperidine moiety can be very close in energy, suggesting that multiple conformations could be populated in solution. researchgate.net The key dihedral angles, such as the one defining the orientation of the phenol ring relative to the piperidine ring, are crucial parameters in determining the stability of each conformer.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. rsc.org By solving Newton's equations of motion, MD simulations can track the movements of atoms over time, providing a detailed picture of conformational flexibility and interactions with the solvent. nih.govnih.gov

For this compound, MD simulations can explore the conformational landscape in a solvent environment, revealing how interactions with solvent molecules (e.g., water) influence its structure and dynamics. These simulations can show the transitions between different piperidine ring puckers and the rotation of the phenol group, providing a more realistic view of the molecule's behavior in solution than static quantum chemical calculations. nih.gov Furthermore, MD can be used to study the solvation shell around the molecule, identifying how solvent molecules are organized and how they participate in hydrogen bonding with the phenolic hydroxyl and piperidine amine groups. stanford.edu

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. connectjournals.commdpi.com This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action. amanote.com

Docking studies involving piperidine-based ligands have revealed key interactions that contribute to binding affinity. nih.gov For this compound, the protonated piperidine nitrogen can form strong electrostatic interactions, such as salt bridges with negatively charged amino acid residues like aspartic acid (Asp) and glutamic acid (Glu). nih.gov It can also engage in cation-π interactions with aromatic residues like phenylalanine (Phe) and tyrosine (Tyr). nih.govnih.gov The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical hydrogen bonds with residues in the binding pocket. nih.gov

The docking process involves generating a grid around the active site of the target protein and then fitting the ligand into this grid in various conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. nih.gov

Table 2: Potential Molecular Docking Interactions for this compound

Molecular Moiety Potential Interaction Type Interacting Amino Acid Residues (Examples)
Piperidine Nitrogen (protonated) Salt Bridge, Cation-π Aspartic Acid (Asp), Glutamic Acid (Glu), Phenylalanine (Phe), Tyrosine (Tyr)
Phenolic Hydroxyl Group Hydrogen Bond (Donor/Acceptor) Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln), Histidine (His)

This table is based on common interactions observed for similar ligands in cited docking studies. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Correlation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are used to predict the activity of new compounds and to understand the structural features that are important for their biological effects. pensoft.net

In a QSAR study, molecular descriptors (numerical values that encode structural, physicochemical, or electronic features of the molecules) are calculated for a set of compounds with known activities. frontiersin.org These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric fields). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates the descriptors with the activity. ugent.be

For a series of derivatives of this compound, a QSAR model could be developed to correlate properties like electronic features (e.g., charges on the nitrogen and oxygen atoms), steric properties, and lipophilicity with a specific biological activity. pensoft.netmdpi.com The resulting model, once validated, could be used to guide the design of new analogues with improved potency. pensoft.net The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set. nih.gov

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, π-π Interactions)

Following a comprehensive and thorough search of scientific literature and computational chemistry databases, no specific theoretical studies or computational analyses focusing on the non-covalent interactions of this compound could be identified. Consequently, detailed research findings, data tables, and specific analyses of hydrogen bonding and π-π interactions for this particular compound are not available in the current body of scientific literature.

The user's request for content strictly adhering to the specified compound "this compound" cannot be fulfilled at this time due to the absence of published research on its computational and theoretical non-covalent interaction analysis. Generating content on related but structurally distinct molecules would violate the explicit instructions provided.

Therefore, the following subsections on hydrogen bonding and π-π interactions, along with any associated data tables, cannot be provided.

Molecular Recognition and Mechanistic Interaction Studies of 2 Piperidin 2 Yl Phenol

Investigation of Binding to Molecular Targets (e.g., enzymes, receptors)

The 2-(piperidin-2-yl)phenol scaffold and its derivatives have been investigated for their affinity toward several molecular targets, primarily enzymes and G protein-coupled receptors (GPCRs). The inherent structural features—a flexible heterocyclic amine and an aromatic hydroxyl group—make it a versatile pharmacophore for interacting with various biological binding sites.

Research into structurally similar compounds suggests potential interactions with several target families:

Opioid Receptors: Piperidine (B6355638) hydrobromides that are structurally related have demonstrated affinity for μ-opioid receptors. For instance, a 3-substituted analogue showed submicromolar binding, indicating that the piperidine core is suitable for engagement with this receptor class. vulcanchem.com

Prostaglandin (B15479496) Receptors: Derivatives incorporating the 2-(piperidin-yl)phenyl core, specifically 2-piperidinyl phenyl benzamides, have been identified as modulators of the prostaglandin EP2 receptor, a Gαs-coupled GPCR. nih.govnih.gov

Enzymes: Piperidine-containing molecules have shown inhibitory activity against a range of enzymes. These include tyrosinase and pancreatic lipase (B570770), where piperidine derivatives have exhibited dual inhibitory effects. researchgate.net Other studies have highlighted the inhibition of α-glucosidase and cholinesterases by different piperidine analogues. researchgate.net

These findings underscore the broad potential of the this compound framework to bind to a variety of physiologically important proteins.

Molecular docking and computational studies on analogous structures have provided insights into the specific binding modes and key amino acid residues that interact with the this compound scaffold. The interactions are typically driven by a combination of electrostatic forces, hydrogen bonds, and hydrophobic contacts.

In the context of GPCRs, such as the histamine (B1213489) H₃ receptor, derivatives have been shown to engage with key residues in the binding pocket. The protonated nitrogen of the piperidine ring is crucial for forming a salt bridge with acidic residues like Aspartate (Asp114). nih.gov Furthermore, cation-π interactions with aromatic residues such as Tyrosine (Tyr115) and Phenylalanine (Phe398) can further stabilize the ligand-receptor complex. nih.gov The aromatic portion of the scaffold, corresponding to the phenol (B47542) ring, often participates in π–π stacking interactions with other aromatic residues within the receptor. nih.gov

For enzyme targets, similar interaction patterns are observed. In studies of tyrosinase inhibitors, molecular modeling has been used to identify the binding interactions of piperidine derivatives within the enzyme's active site. researchgate.net The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, while the piperidine ring can fit into hydrophobic pockets.

Table 1: Examples of Key Interacting Residues for Structurally Related Piperidine Compounds

Molecular TargetInteracting ResiduesType of InteractionSource
Histamine H₃ ReceptorAsp114Salt Bridge (with piperidine N⁺) nih.gov
Histamine H₃ ReceptorTyr115, Phe398Cation-π (with piperidine N⁺) nih.gov
Histamine H₃ ReceptorTrp402π–π Stacking (with aromatic moiety) nih.gov
Cyclooxygenase-2 (COX-2)His388, Tyr385, Gln203Hydrogen Bonding (with phenol group) researchgate.net

The two key functional groups of this compound, the phenolic hydroxyl and the piperidine nitrogen, are fundamental to its molecular recognition capabilities.

Piperidine Nitrogen: As a secondary amine, the piperidine nitrogen is basic (pKa of protonated piperidine is ~11.2) and is typically protonated at physiological pH. vulcanchem.comwikipedia.org This positive charge is critical for forming strong ionic interactions (salt bridges) with negatively charged amino acid residues, most commonly aspartate or glutamate, which often serve as anchor points in receptor binding sites. nih.gov This interaction is a recurring theme in the binding of piperidine-containing ligands to many receptors.

Phenolic Hydroxyl: The hydroxyl group on the phenol ring is a versatile interaction point. It can function as both a hydrogen bond donor and an acceptor. This allows it to form stabilizing hydrogen bonds with a variety of amino acid side chains (e.g., serine, threonine, histidine) or with the peptide backbone. researchgate.net The aromatic ring itself can engage in hydrophobic and π-π stacking interactions, further contributing to binding affinity. nih.gov The ortho-substitution pattern in this compound may introduce specific steric constraints that could influence its binding orientation and selectivity for different targets compared to its meta- or para-substituted isomers. vulcanchem.com

Allosteric Modulation Studies

Beyond direct binding to the primary (orthosteric) site of a receptor or enzyme, the this compound scaffold has been implicated in allosteric modulation. Allosteric modulators bind to a site topographically distinct from the primary active site, altering the target protein's conformation and function in response to the endogenous ligand. mdpi.com

A significant finding in this area comes from studies on 2-piperidinyl phenyl benzamide (B126) derivatives, which are structurally derived from the this compound core. These compounds were identified as positive allosteric modulators (PAMs) of the human prostaglandin EP2 receptor. nih.govnih.gov In functional assays, these molecules were found to increase the potency of the endogenous ligand, prostaglandin E₂ (PGE₂), by 4- to 5-fold without altering its efficacy. nih.gov The compounds themselves showed no activity in the absence of PGE₂, which is a classic characteristic of allosteric modulators. nih.gov This suggests that the 2-(piperidin-yl)phenyl framework can effectively engage allosteric sites on GPCRs, offering a mechanism for fine-tuning receptor activity rather than simple activation or inhibition.

Similarly, other piperidine-containing compounds have been identified as PAMs for nicotinic acetylcholine (B1216132) receptors (nAChRs), highlighting the broader applicability of the piperidine motif in designing allosteric ligands. researchgate.net

Structure-Activity Relationships for Molecular Interactions

Structure-activity relationship (SAR) studies on derivatives of the this compound scaffold have provided valuable information on how specific structural modifications influence molecular interactions and biological activity.

For the 2-piperidinyl phenyl benzamide series acting as EP2 receptor PAMs, specific substitutions on the benzamide portion were found to be critical for activity. A fluorine atom at the para-position of the benzamide ring was important for potentiation, as moving the fluorine to the meta or ortho position decreased activity. nih.gov

In the context of enzyme inhibition, SAR studies of piperine (B192125) (an alkaloid containing a piperidine ring) derivatives as monoamine oxidase (MAO) inhibitors revealed several key principles:

The length of the linker between the aromatic portion and the piperidine ring is crucial. acs.org

The nature of the heterocyclic ring matters, with a six-membered ring like piperidine showing optimal inhibitory activity. acs.org

Substitutions on the piperidine ring can significantly modulate potency. A 4-methyl-substituted piperidine ring resulted in a highly potent and selective MAO-B inhibitor. acs.org

These studies demonstrate that while the core this compound structure provides a foundation for molecular recognition, its activity and selectivity can be finely tuned through chemical modification of its constituent parts.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Related Piperidine Scaffolds

Compound ClassMolecular TargetKey SAR FindingSource
2-Piperidinyl Phenyl BenzamidesProstaglandin EP2 ReceptorPara-fluoro substitution on the benzamide ring is important for activity. nih.gov
Piperine DerivativesMonoamine Oxidase B (MAO-B)A 4-methyl substitution on the piperidine ring enhances inhibitory potency and selectivity. acs.org
Piperine DerivativesMonoamine Oxidase B (MAO-B)A six-membered heterocyclic ring (piperidine) is preferred for maximal activity. acs.org

In Vitro Mechanistic Assays (e.g., enzyme inhibition mechanisms)

To understand how compounds based on the this compound scaffold exert their effects, in vitro mechanistic assays are essential. For enzyme inhibitors, these assays typically involve kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Studies on piperidine derivatives as dual inhibitors of tyrosinase and pancreatic lipase have employed such assays. researchgate.net Kinetic analysis of a lead piperidine compound revealed a competitive mechanism of inhibition against tyrosinase. researchgate.net This indicates that the inhibitor directly competes with the substrate for binding to the enzyme's active site. Such a mechanism is consistent with molecular docking predictions that show the compound binding stably within the active site. researchgate.net

In another study involving piperazine/piperidine amides as tyrosinase inhibitors, the activity was found not to be correlated with antiradical activity, suggesting that the inhibition is dependent on competition with the enzyme's substrates rather than a simple redox mechanism. nih.gov These mechanistic insights are crucial for the rational design of more potent and selective inhibitors based on the piperidine scaffold.

Catalytic and Emerging Applications of 2 Piperidin 2 Yl Phenol

Role as an Organocatalyst or Precursor to Catalysts

The 2-(piperidin-2-yl)phenol scaffold functions as a highly effective precursor to catalysts, primarily by acting as a bidentate N,O-ligand for various metal centers. The nitrogen atom of the piperidine (B6355638) ring and the oxygen atom of the phenolic group can coordinate with a metal ion, forming a stable chelate ring that influences the metal's electronic properties and steric environment. This coordination is crucial for creating well-defined, catalytically active species for a variety of chemical transformations.

Derivatives of this scaffold are instrumental in facilitating asymmetric catalysis, particularly in cross-coupling reactions. When complexed with metals like palladium, these piperidine-phenol ligands can create a chiral environment around the metal center, enabling enantioselective transformations. vulcanchem.com The specific geometry and electronic nature of the ligand are critical in dictating the efficiency and selectivity of the catalytic cycle. vulcanchem.com

Furthermore, metal complexes incorporating ligands structurally similar to this compound have demonstrated significant potential in biomimetic catalysis. For instance, copper (II) and iron (III) complexes of related N,O-ligands, such as 4-methyl-2-((piperidin-1-yl)methyl)phenol, have been shown to exhibit catecholase activity, mimicking the function of copper-containing enzymes that oxidize catechols to quinones. nih.govdoaj.org This activity underscores the potential of these complexes to serve as catalysts for oxidation reactions. Similarly, nickel (II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives have been developed as highly active catalysts for ethylene (B1197577) oligomerization, highlighting the versatility of phenol-based N,O-ligands in industrial chemical processes. researchgate.net

Catalyst TypeMetal CenterApplicationReference
Asymmetric CatalystPalladium (Pd)Cross-Coupling Reactions vulcanchem.com
Biomimetic CatalystCopper (Cu), Iron (Fe)Catecholase-like Oxidation nih.govdoaj.org
Oligomerization CatalystNickel (Ni)Ethylene Oligomerization researchgate.net

Applications in Polymerization Processes

Metal complexes featuring ligands derived from the this compound framework have emerged as highly efficient catalysts for ring-opening polymerization (ROP), particularly for cyclic esters like lactide. rsc.orgresearchgate.net The production of polylactide (PLA), a biodegradable and biocompatible polymer, is of significant industrial interest, and catalyst design plays a pivotal role in controlling the polymer's properties.

Ligands that are structurally analogous to this compound, such as those based on 2-(aminomethyl)piperidine (B33004), have been successfully complexed with a range of metals, including magnesium (Mg), zinc (Zn), zirconium (Zr), hafnium (Hf), and aluminum (Al). rsc.orgresearchgate.netbohrium.com These metal complexes act as initiators for the ROP of rac-lactide, a racemic mixture of L- and D-lactide. The structure of the ligand-metal complex is a key determinant of the resulting polymer's stereochemistry, or tacticity. researchgate.net

For example, certain zirconium and hafnium complexes with salan-type ligands derived from 2-(aminomethyl)piperidine have shown a preference for producing heterotactic PLA, where L- and D-monomer units alternate in the polymer chain. researchgate.net In contrast, specific aluminum complexes can be tuned to favor the formation of isotactic PLA, which consists of long sequences of a single enantiomer (e.g., LLL...). researchgate.net The ability to control polymer tacticity is crucial as it directly influences the material's physical properties, such as its melting point, crystallinity, and mechanical strength.

The table below summarizes the performance of various catalyst systems based on ligands analogous to this compound in the ring-opening polymerization of rac-lactide.

Metal CenterLigand TypeMonomerResulting Polymer TacticityReference
Mg(II), Zn(II)2-(aminomethyl)piperidine derivativerac-lactideNot specified, good activity rsc.org
Zr(IV), Hf(IV)Salan derivativerac-lactideHeterotactic preference (Pr = 0.67-0.76) researchgate.net
Al(III)Salalen derivativerac-lactideIsotactic preference (sterically driven) researchgate.net

Sensor Development based on this compound Scaffolds

While direct applications of this compound in sensor technology are not yet extensively documented, its molecular structure presents significant potential for the development of novel chemosensors, particularly fluorescent sensors for metal ion detection. mdpi.comnih.gov The scaffold combines two key functional components: a phenol (B47542) group, which can act as a fluorophore, and a piperidine-amine unit, which can serve as a metal ion binding site (receptor). chemisgroup.usnih.gov

The operating principle of such a sensor would likely rely on modulating the fluorescence of the phenol moiety upon binding a metal ion. Common mechanisms in fluorescent sensors include Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). In a PET-based sensor, the lone pair of electrons on the piperidine's nitrogen atom could quench the fluorescence of the nearby phenol group. Upon coordination with a metal ion, these electrons become engaged in binding, which inhibits the PET process and "turns on" the fluorescence. mdpi.com

Conversely, in a CHEF-based mechanism, the binding of a metal ion could lead to a more rigid molecular structure, reducing non-radiative decay pathways and thereby enhancing the fluorescence emission intensity. chemisgroup.us The selectivity of the sensor for specific metal ions could be tuned by modifying the substituents on either the piperidine or the phenol ring, thereby altering the size and electronic properties of the binding pocket. The development of sensors based on this scaffold represents a promising area for future research, leveraging the inherent properties of its bifunctional structure for applications in environmental monitoring and analytical chemistry.

Advanced Material Precursors

The bifunctional nature of this compound makes it a highly suitable monomer for the synthesis of advanced polymers, most notably polybenzoxazines. Polybenzoxazines are a class of high-performance phenolic resins that offer significant advantages over traditional phenolic and epoxy resins, including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, and a high char yield, which imparts flame retardancy. nih.govcnrs.fr

The synthesis of a benzoxazine (B1645224) monomer typically involves the Mannich condensation reaction of a phenol, a primary amine, and formaldehyde (B43269). researchgate.netwikipedia.org In the case of this compound, the phenolic ring provides the phenol component, while the secondary amine within the piperidine ring can react with formaldehyde to form the oxazine (B8389632) ring structure. This intramolecular reaction would yield a novel benzoxazine monomer incorporating a fused piperidine ring system.

Upon thermal curing, this monomer would undergo ring-opening polymerization without the need for a catalyst or the release of any volatile byproducts. cnrs.fr The resulting polybenzoxazine would feature a highly cross-linked network where the piperidine moiety is covalently integrated into the polymer backbone. This unique structural feature could impart desirable properties to the final material, such as enhanced thermal stability, improved solubility in organic solvents, or altered mechanical properties compared to conventional polybenzoxazines. The versatility of the phenol-amine-formaldehyde chemistry allows for significant molecular design flexibility, positioning this compound as a valuable precursor for creating next-generation thermosetting polymers for applications in aerospace, electronics, and composites. nih.govmdpi.com

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The efficient and stereocontrolled synthesis of 2-(piperidin-2-yl)phenol and its derivatives is paramount for enabling broader research. While classical methods exist for the synthesis of piperidine-containing compounds, future research should focus on developing more advanced and sustainable synthetic routes. dtic.mil

Catalytic Asymmetric Synthesis: A primary goal will be the development of catalytic enantioselective methods to access specific stereoisomers of this compound. This could involve the asymmetric hydrogenation of corresponding pyridine (B92270) precursors, a strategy that has proven effective for a range of substituted pyridines. nih.gov Exploring novel chiral catalysts, including those based on transition metals or organocatalysts, will be crucial. For instance, adapting catalytic dynamic resolution of N-Boc-2-lithiopiperidine followed by Negishi coupling with a protected 2-halophenol could provide a highly enantioselective route to this scaffold.

Biocatalytic Approaches: The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and environmental impact. Future research could explore the use of engineered enzymes, such as imine reductases or transaminases, for the stereoselective synthesis of chiral 2-arylpiperidines. rsc.org Chemo-enzymatic strategies, combining the strengths of both chemical and biological catalysis, could also provide efficient pathways to enantiomerically pure this compound derivatives. rsc.org

Flow Chemistry and Automation: The implementation of continuous flow technologies can offer improved control over reaction parameters, enhanced safety, and scalability. Developing flow-based syntheses for this compound and its analogues would facilitate rapid library synthesis for screening purposes and enable more efficient manufacturing of promising candidates.

MethodologyPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisHigh enantioselectivity, access to specific stereoisomersDevelopment of novel chiral catalysts (transition metal and organocatalysts)
BiocatalysisHigh selectivity, mild reaction conditions, sustainabilityEngineering of enzymes (e.g., imine reductases), chemo-enzymatic cascades
Flow ChemistryEnhanced control, scalability, rapid library synthesisOptimization of reaction conditions for continuous processes

Exploration of Undiscovered Reactivity Pathways

The unique juxtaposition of the piperidine (B6355638) and phenol (B47542) moieties in this compound suggests a rich and largely unexplored reactivity landscape. Future research should aim to uncover and harness novel chemical transformations of this scaffold.

Late-Stage Functionalization: A key area of interest is the development of methods for the late-stage functionalization of the this compound core. This would allow for the rapid diversification of the molecule at advanced stages of a synthetic sequence. Photocatalysis, for example, offers a powerful tool for C-H functionalization. researchgate.net Exploring light-mediated reactions to introduce new substituents at various positions on the piperidine or phenol rings could lead to the discovery of novel derivatives with unique properties.

Directed Reactions: The ortho-hydroxyl group of the phenol ring can act as a directing group, influencing the regioselectivity of reactions on the aromatic ring. Future studies could investigate ortho-lithiation or transition-metal-catalyzed C-H activation directed by the hydroxyl group to introduce substituents with high precision. Similarly, the piperidine nitrogen can be used to direct reactions to adjacent C-H bonds.

Ring-Distortion and Expansion Strategies: Investigating reactions that modify the piperidine ring itself, such as ring-opening, ring-expansion, or ring-rearrangement reactions, could lead to the synthesis of entirely new heterocyclic systems. For example, exploring the reactivity of N-activated this compound derivatives could open up pathways to novel bicyclic or spirocyclic structures.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of molecules based on the this compound scaffold. Future research in this area will be instrumental in guiding synthetic efforts and understanding the behavior of these compounds at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to establish mathematical relationships between the structural features of this compound derivatives and their biological activities or physicochemical properties. nih.gov These models can then be used to predict the properties of virtual compounds, allowing for the in silico screening of large libraries and the prioritization of candidates for synthesis.

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking can be used to predict the binding modes of this compound derivatives to specific biological targets, such as enzymes or receptors. nih.gov Subsequent molecular dynamics simulations can then provide insights into the stability of these interactions and the conformational changes that occur upon binding. nih.gov This information is invaluable for the rational design of more potent and selective ligands.

Predictive Models for Reactivity and Properties: Computational methods can also be employed to predict the reactivity of different positions on the this compound scaffold, guiding the design of synthetic routes and the exploration of new reactions. Furthermore, properties such as solubility, pKa, and membrane permeability can be predicted, aiding in the development of compounds with desirable drug-like characteristics.

Computational ToolApplication in this compound ResearchExpected Outcome
QSARPredicting biological activity and physicochemical propertiesPrioritization of synthetic targets, understanding structure-property relationships
Molecular DockingPredicting binding modes to biological targetsRational design of potent and selective ligands
Molecular DynamicsSimulating ligand-protein interactions and conformational changesUnderstanding binding stability and mechanism of action

Integration into Complex Molecular Systems

The this compound scaffold can serve as a versatile building block for the construction of larger and more complex molecular architectures with tailored functions.

Macrocycle Synthesis: Incorporating the this compound unit into macrocyclic structures could lead to molecules with unique conformational properties and the ability to bind to challenging biological targets. epfl.chsciencedaily.com The phenol hydroxyl and the piperidine nitrogen can serve as handles for macrocyclization reactions, allowing for the synthesis of a diverse range of macrocyclic compounds.

Development of Molecular Probes and Sensors: The phenol moiety of this compound can be functionalized with fluorophores or other reporter groups to create molecular probes for biological imaging or sensing applications. The piperidine unit can be modified to introduce targeting moieties that direct the probe to specific cells or tissues.

Targeted Drug Delivery Systems: The this compound scaffold could be incorporated into larger drug delivery systems. For example, it could be conjugated to polymers or nanoparticles to improve the pharmacokinetic properties of a drug or to target it to a specific site of action.

Strategic Design for Enhanced Mechanistic Interactions

The unique structural features of this compound make it an attractive starting point for the design of molecules that can engage in specific and enhanced interactions with biological targets.

Fragment-Based Drug Discovery: The this compound core can be considered a valuable fragment for use in fragment-based drug discovery campaigns. By identifying weak-binding fragments and then growing or linking them, it is possible to develop highly potent and selective drug candidates. The combination of a hydrogen-bond donor (phenol), a basic nitrogen (piperidine), and a defined stereochemistry makes this fragment particularly interesting.

Modulation of Protein-Protein Interactions: The ortho-disposed functional groups of this compound could be strategically positioned to mimic key amino acid residues and disrupt protein-protein interactions (PPIs). By elaborating the scaffold with additional functional groups, it may be possible to design potent and selective inhibitors of PPIs that are implicated in disease.

Bioisosteric Replacement and Scaffold Hopping: The this compound core can serve as a template for bioisosteric replacement and scaffold hopping exercises. By replacing either the phenol or the piperidine ring with other functional groups or heterocyclic systems, it may be possible to fine-tune the pharmacological properties of a lead compound, improving its potency, selectivity, or pharmacokinetic profile. For instance, analogues incorporating a pyrrolidine (B122466) ring in place of the piperidine have shown high potency as NMDA receptor antagonists. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-(Piperidin-2-yl)phenol, and how can conflicting data be resolved?

  • Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm molecular structure. For example, 1H^1H-NMR can identify aromatic protons (6.8–7.4 ppm) and piperidine ring protons (1.5–3.0 ppm). Discrepancies in chemical shifts may arise from tautomerism or solvent effects; replicate experiments in deuterated solvents (e.g., DMSO-d6, CDCl3) and compare with computational models (DFT or molecular dynamics) to resolve ambiguities .

Q. How can the purity of this compound be validated for experimental reproducibility?

  • Answer : Perform high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm. A purity ≥95% is recommended for biological assays. For crystalline samples, X-ray diffraction (XRD) can confirm phase purity, while thermogravimetric analysis (TGA) detects solvent residues .

Q. What safety protocols are essential when handling this compound?

  • Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Piperidine derivatives may cause respiratory or skin irritation; refer to SDS guidelines for first-aid measures (e.g., flushing eyes with water for 15 minutes). Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

  • Answer : Analyze hydrogen-bonding motifs using graph set analysis (e.g., Etter’s rules). For example, the phenol -OH group may form R22(8)R_2^2(8) motifs with adjacent piperidine N–H groups. Single-crystal XRD data refined via SHELXL can map intermolecular interactions, guiding the design of co-crystals for enhanced solubility or stability .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Conduct dose-response assays (e.g., IC50 values) across multiple cell lines (e.g., MCF-7, HeLa) to assess specificity. Compare results with structurally analogous compounds (e.g., quinoxaline-piperidine hybrids) to isolate substituent effects. Use molecular docking to predict binding affinities for targets like tubulin or kinase enzymes .

Q. How can crystallographic data for this compound be refined when twinning or disorder is present?

  • Answer : Use the TWIN/BASF commands in SHELXL to model twinned crystals. For disordered piperidine rings, apply PART/SUMP restraints and validate with R-factor convergence (<5% discrepancy). Pair with Hirshfeld surface analysis to confirm plausible atomic displacement parameters .

Q. What methodologies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Answer : Employ Buchwald-Hartwig amination or Ullmann coupling to introduce substituents (e.g., halogens, methyl groups) at the phenol or piperidine positions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and characterize intermediates via FT-IR (C–O stretch at 1250 cm1^{-1}). Use DOE (design of experiments) to optimize yield and selectivity .

Notes

  • For advanced crystallography, SHELX software (SHELXL, SHELXD) is the gold standard .
  • Structural analogs (e.g., quinoxaline-piperidine hybrids) provide comparative insights into bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.